molecular formula C8H12N2OS B3225787 4-amino-N-ethyl-5-methylthiophene-2-carboxamide CAS No. 1251264-70-6

4-amino-N-ethyl-5-methylthiophene-2-carboxamide

Cat. No.: B3225787
CAS No.: 1251264-70-6
M. Wt: 184.26
InChI Key: KDMNPLUDZWXKSC-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-5-methylthiophene-2-carboxamide is a heterocyclic compound belonging to the thiophene family Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-5-methylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-amino-N-ethyl-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-amino-N-ethyl-5-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on its application, such as antimicrobial activity through disruption of microbial cell membranes or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-amino-4-phenylthiophene-3-carboxylate
  • 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
  • 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride

Comparison: 4-amino-N-ethyl-5-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-amino-N-ethyl-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-10-8(11)7-4-6(9)5(2)12-7/h4H,3,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNPLUDZWXKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(S1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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